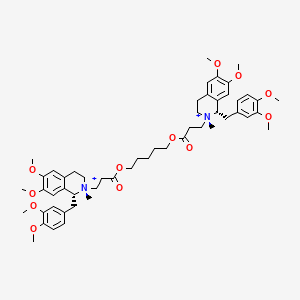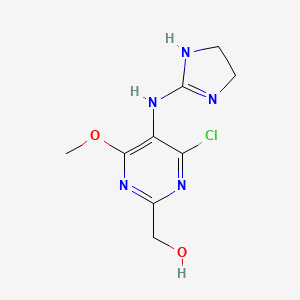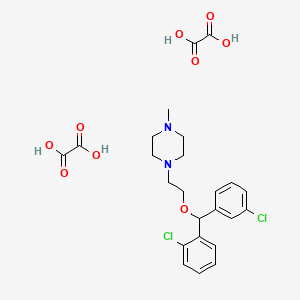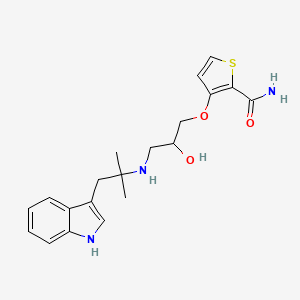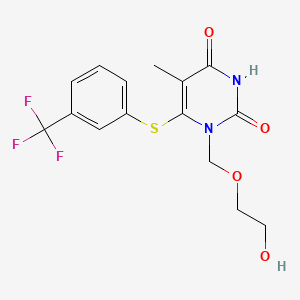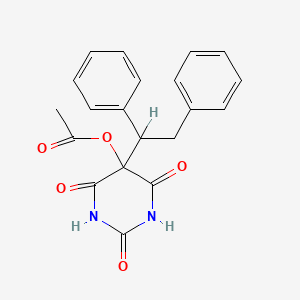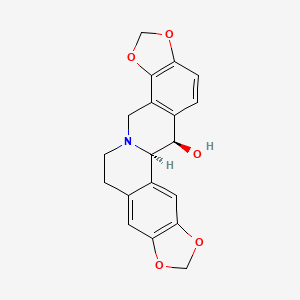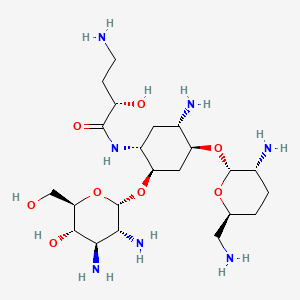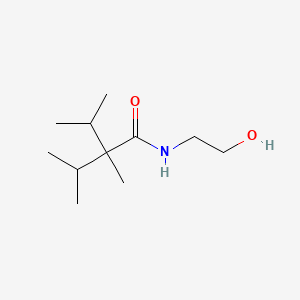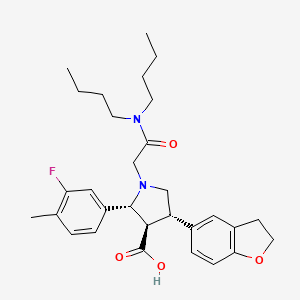
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide: is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.50 g/mol This compound is known for its unique structure, which includes a quinuclidine core and two o-tolyl groups
Métodos De Preparación
The synthesis of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide typically involves the reaction of quinuclidine derivatives with o-tolyl groups under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide involves its interaction with specific molecular targets. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity. The o-tolyl groups may also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide include other quinuclidine derivatives and compounds with o-tolyl groups. Some examples are:
Quinuclidine: A simpler compound with a similar core structure.
o-Tolyl derivatives: Compounds with similar aromatic groups. What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
84435-09-6 |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
bis(2-methylphenyl)-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methanol |
InChI |
InChI=1S/C22H27NO2/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23(25)13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |
Clave InChI |
SPOKVDPKWUZBJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2C[N+]3(CCC2CC3)[O-])(C4=CC=CC=C4C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


